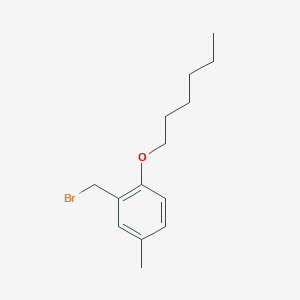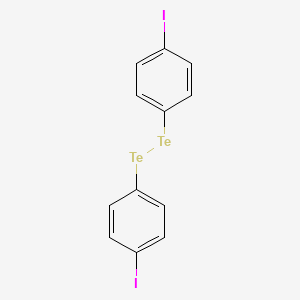![molecular formula C18H14O4 B12533963 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid CAS No. 796964-06-2](/img/structure/B12533963.png)
4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with both phenolic and carboxylic acid functional groups, making it a versatile molecule in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 4-formylbenzoic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid has been studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a chromophore in polymeric materials.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its phenolic structure.
Industry: Utilized in the development of nonlinear optical materials and as a component in polymer composites.
Mechanism of Action
The mechanism of action of 4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the conjugated system can interact with light, making it useful in optical applications. The carboxylic acid group can form salts and esters, enhancing its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenyl)benzoic acid
- 4-(4-Hydroxyphenylazo)benzoic acid
- 4-(4-Hydroxyphenyl)-3-oxobut-1-en-1-yl]benzoic acid
Uniqueness
4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid is unique due to its extended conjugated system, which imparts distinct optical properties. Its combination of phenolic and carboxylic acid groups also provides a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
796964-06-2 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)-3-oxopenta-1,4-dienyl]benzoic acid |
InChI |
InChI=1S/C18H14O4/c19-16(10-4-14-5-11-17(20)12-6-14)9-3-13-1-7-15(8-2-13)18(21)22/h1-12,20H,(H,21,22) |
InChI Key |
PVTGYVDXJWEVCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)






![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)


![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
